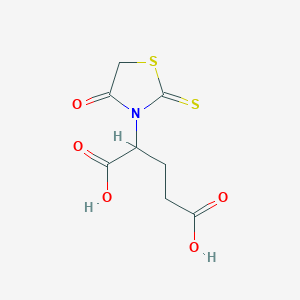
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyran ring fused with various functional groups, including amino, nitrophenyl, phenyl, phenylsulfonyl, and carbonitrile groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method is the one-pot synthesis of various 2-amino-4H-chromene derivatives using a highly active supported ionic liquid catalyst. This method involves dissolving palladium acetate in [BMIM][OH] and immobilizing it on the surface of HAP. The reaction is carried out under solvent-free conditions, resulting in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The presence of the phenylsulfonyl group makes it susceptible to oxidation reactions.
Reduction: The nitrophenyl group can undergo reduction to form amino derivatives.
Substitution: The amino and nitrophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products Formed
The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized to enhance their biological activity.
Scientific Research Applications
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its structural features make it a potential lead compound for the development of anti-cancer and anti-inflammatory drugs.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrophenyl groups allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3-nitrophenyl)thiazole: This compound shares the nitrophenyl and amino groups but has a thiazole ring instead of a pyran ring.
2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile: This compound has a similar structure but features a dihydropyrano[3,2-c]chromene ring.
Uniqueness
2-amino-4-(3-nitrophenyl)-6-phenyl-5-(phenylsulfonyl)-4H-pyran-3-carbonitrile is unique due to its combination of functional groups and the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
401936-95-6 |
|---|---|
Molecular Formula |
C24H17N3O5S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-amino-5-(benzenesulfonyl)-4-(3-nitrophenyl)-6-phenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C24H17N3O5S/c25-15-20-21(17-10-7-11-18(14-17)27(28)29)23(33(30,31)19-12-5-2-6-13-19)22(32-24(20)26)16-8-3-1-4-9-16/h1-14,21H,26H2 |
InChI Key |
OSDYTTFIBDCOND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,4,6,7,9-hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene](/img/structure/B12042975.png)
![1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12042978.png)


![N-(4-bromophenyl)-2-oxo-2-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}acetamide](/img/structure/B12042993.png)




![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043009.png)


![1-hydroxy-N-(2-(methylcarbamoyl)phenyl)-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12043031.png)

